molecular formula C12H12F4O2 B7995530 2'-n-Butoxy-2,2,2,5'-tetrafluoroacetophenone

2'-n-Butoxy-2,2,2,5'-tetrafluoroacetophenone

Cat. No.: B7995530
M. Wt: 264.22 g/mol
InChI Key: RTIWOQSOPGRDCT-UHFFFAOYSA-N
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Description

2'-n-Butoxy-2,2,2,5'-tetrafluoroacetophenone is a fluorinated acetophenone derivative featuring a trifluoroacetyl group (CF₃) and a fluorine atom at the 5' position on the aromatic ring, along with an n-butoxy substituent at the 2' position. This compound is part of a broader class of halogenated acetophenones used in organic synthesis, pharmaceuticals, and materials science. The n-butoxy chain balances lipophilicity and molecular weight, making it suitable for applications requiring moderate solubility and stability.

Properties

IUPAC Name

1-(2-butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-2-3-6-18-10-5-4-8(13)7-9(10)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIWOQSOPGRDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone typically involves the introduction of the butoxy group and fluorine atoms onto the acetophenone structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,2,2-trifluoroacetophenone, is reacted with n-butyl alcohol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of 2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varying Alkoxy Chains

2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone
  • Molecular Formula : C₁₁H₁₀F₄O₂
  • Molecular Weight : 242.19 g/mol
  • CAS : 1443312-22-8
  • Key Differences : The shorter propoxy chain reduces lipophilicity and may increase volatility compared to the butoxy derivative. This analog is often used in reactions requiring faster diffusion rates .
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone
  • Molecular Formula : C₁₄H₁₆F₄O₂
  • Molecular Weight : 292.27 g/mol
  • CAS : 1339239-72-3
  • This compound is prioritized for hydrophobic matrices .

Halogen-Substituted Derivatives

2'-Bromo-2,2,2,5'-tetrafluoroacetophenone
  • Molecular Formula : C₈H₃BrF₄O
  • Molecular Weight : 271.01 g/mol
  • CAS : 1445995-82-3
  • Key Differences : The bromine substituent at the 2' position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Its purity (~96.6%) and lemon/lime liquid form make it suitable for catalytic applications .
2-Chloro-2',5'-difluoroacetophenone
  • Molecular Formula : C₈H₅ClF₂O
  • Molecular Weight : 190.57 g/mol
  • CAS : 60468-36-2
  • Key Differences: The chlorine and fluorine substituents increase electrophilicity, favoring nucleophilic aromatic substitution.

Fluorine-Substituted Derivatives

2,2,2,3'-Tetrafluoroacetophenone
  • Molecular Formula : C₈H₄F₄O
  • Molecular Weight : 192.11 g/mol
  • CAS : 708-64-5
  • Key Differences : The absence of an alkoxy group and fluorine at the 3' position alters electronic properties. It is used in photochemical studies due to its electron-withdrawing trifluoroacetyl group .
4'-N-Butyl-2,2,2-trifluoroacetophenone
  • Molecular Formula : C₁₂H₁₃F₃O
  • Molecular Weight : 230.23 g/mol
  • CAS : 40739-44-4
  • Key Differences: The n-butyl group at the 4' position introduces steric hindrance, reducing reactivity compared to alkoxy derivatives. This compound is used as a carbonate ionophore in sensor technologies .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Properties
2'-n-Butoxy-2,2,2,5'-tetrafluoroacetophenone C₁₂H₁₂F₄O₂ 264.22* 2'-n-Butoxy, 2,2,2,5'-tetrafluoro Not provided Intermediate in fluorinated drug synthesis; moderate lipophilicity
2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone C₁₁H₁₀F₄O₂ 242.19 2'-n-Propoxy, 2,2,2,5'-tetrafluoro 1443312-22-8 Volatile precursor for small-molecule fluorination
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone C₁₄H₁₆F₄O₂ 292.27 2'-n-Hexyloxy, 2,2,2,5'-tetrafluoro 1339239-72-3 Hydrophobic matrices in polymer chemistry
2'-Bromo-2,2,2,5'-tetrafluoroacetophenone C₈H₃BrF₄O 271.01 2'-Bromo, 2,2,2,5'-tetrafluoro 1445995-82-3 Cross-coupling reactions; 96.6% purity
2,2,2,3'-Tetrafluoroacetophenone C₈H₄F₄O 192.11 2,2,2,3'-tetrafluoro 708-64-5 Photochemical quenching studies
2-Chloro-2',5'-difluoroacetophenone C₈H₅ClF₂O 190.57 2-Chloro, 2',5'-difluoro 60468-36-2 Pesticide intermediate
4'-N-Butyl-2,2,2-trifluoroacetophenone C₁₂H₁₃F₃O 230.23 4'-n-Butyl, 2,2,2-trifluoro 40739-44-4 Ionophore in electrochemical sensors

*Molecular weight inferred from structural analogs.

Biological Activity

2'-n-Butoxy-2,2,2,5'-tetrafluoroacetophenone is a fluorinated aromatic ketone characterized by the presence of a butoxy group and four fluorine atoms attached to an acetophenone structure. This compound has garnered attention in various fields, particularly in biological research due to its unique chemical properties and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : 2',5'-tetrafluoro-1-(butoxy)acetophenone
  • Molecular Formula : C12H12F4O2
  • Molecular Weight : 286.22 g/mol

Biological Activity

The biological activity of this compound has been primarily studied in the context of its interaction with biological systems. Its fluorinated structure allows for unique interactions with enzymes and proteins, making it valuable in pharmacological research.

The mechanism of action involves non-covalent interactions such as hydrogen bonding and van der Waals forces with target biomolecules. These interactions can modulate the activity of enzymes and receptors, potentially influencing metabolic pathways and cellular responses.

Enzyme Interaction Studies

Studies have shown that this compound can inhibit certain enzymes involved in metabolic processes. For instance:

  • Enzyme Inhibition : The compound has been observed to inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive25

Cytotoxicity Assays

The cytotoxic effects of this compound have been evaluated using various cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Cell Line Cytotoxicity (IC50 µM) Selectivity Index
HeLa (cervical)303
MCF7 (breast)454
Normal Fibroblasts>100-

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound against oxidative stress in neuronal cell cultures. The results indicated a significant reduction in reactive oxygen species (ROS) production.
    • Methodology : Neuronal cells were treated with varying concentrations of the compound followed by exposure to oxidative stressors.
    • Findings : The compound reduced ROS levels by approximately 40% at an optimal concentration of 20 µM.
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of this compound against various bacterial strains. It demonstrated notable antibacterial activity against Gram-positive bacteria.
    • Tested Strains : Staphylococcus aureus and Bacillus subtilis.
    • Results : Minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 70 µg/mL for B. subtilis.

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